molecular formula C13H9FN2 B8298854 5-Fluoro-2-pyridin-3-yl-indole

5-Fluoro-2-pyridin-3-yl-indole

Cat. No.: B8298854
M. Wt: 212.22 g/mol
InChI Key: XUHHTGDCTDQQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-pyridin-3-yl-indole is a high-value chemical scaffold in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure known for its diverse biological activities and its ability to bind reversibly to multiple protein targets . This specific derivative, incorporating a pyridinyl group and a fluorine atom, is designed as a key intermediate for the synthesis of more complex molecules. Researchers utilize this compound to develop novel therapeutics, leveraging the fluorine atom to potentially enhance metabolic stability and improve pharmacodynamic effects . Indole derivatives are extensively investigated for a broad spectrum of applications, including as antimicrobial , anticancer , antiviral , and anti-inflammatory agents . Furthermore, related 5-fluoro-oxindole structures have shown significant potential as α-glucosidase inhibitors for diabetes research, demonstrating the relevance of this fluorinated indole scaffold in developing treatments for metabolic diseases . This compound is offered for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

5-fluoro-2-pyridin-3-yl-1H-indole

InChI

InChI=1S/C13H9FN2/c14-11-3-4-12-10(6-11)7-13(16-12)9-2-1-5-15-8-9/h1-8,16H

InChI Key

XUHHTGDCTDQQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Pyridin 3 Yl Indole Analogues

Strategic Retrosynthetic Analysis for 5-Fluoro-2-pyridin-3-yl-indole Core Structures

Retrosynthetic analysis of the this compound core involves three primary disconnections: the bond between the indole (B1671886) C3 position and its side chain, the C2-C(pyridin-3-yl) bond, and the bonds forming the indole's pyrrole (B145914) ring.

The synthesis of the 5-fluoroindole (B109304) core is a critical first step. Several classical indole syntheses can be adapted for this purpose, starting from appropriately substituted benzene (B151609) derivatives. The choice of precursor is often dictated by the chosen indole-forming reaction.

Key precursors for the 5-fluoroindole moiety include:

4-Fluoroaniline : A versatile starting material for methods like the Bischler and Sugasawa indole syntheses. diva-portal.org

4-Fluorophenylhydrazine : The essential precursor for the Fischer indole synthesis. This hydrazine is typically prepared from 4-fluoroaniline via diazotization and subsequent reduction, or from 4-fluoronitrobenzene. diva-portal.org

5-Fluoro-2-nitrotoluene : This is the starting material for the Leimgruber-Batcho indole synthesis, a widely used industrial method. diva-portal.org The synthesis involves condensation with a dimethylformamide dimethyl acetal to form an enamine, followed by a reductive cyclization to yield 5-fluoroindole. diva-portal.org

The following table summarizes common synthetic routes to the 5-fluoroindole scaffold.

Synthesis MethodStarting PrecursorKey TransformationsReference
Fischer Indole Synthesis 4-FluorophenylhydrazineCondensation with a ketone/aldehyde, followed by acid-catalyzed cyclization. diva-portal.orgwikipedia.org
Leimgruber-Batcho 5-Fluoro-2-nitrotolueneEnamine formation, followed by reductive cyclization (e.g., with Raney-Nickel or Pd/C). diva-portal.org
Bischler Synthesis 4-FluoroanilineReaction with an α-halo-ketone. diva-portal.org
Sugasawa Synthesis 4-FluoroanilineReaction with chloroacetonitrile in the presence of a Lewis acid (e.g., BCl₃), followed by reductive cyclization. diva-portal.org

Attaching the pyridin-3-yl group at the C2 position of the 5-fluoroindole core is typically achieved through two main strategies: incorporating the pyridine (B92270) ring before indole formation or adding it to a pre-formed 5-fluoroindole ring system.

Pre-incorporation Strategy : This approach is common in the Fischer indole synthesis. Here, 4-fluorophenylhydrazine is reacted with a ketone bearing the pyridin-3-yl group, such as 3-acetylpyridine. The subsequent acid-catalyzed cyclization directly yields the this compound core.

Post-introduction via Cross-Coupling : Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds. A pre-formed 5-fluoroindole, functionalized at the C2 position with a leaving group (like a halogen or triflate), can be coupled with a pyridin-3-yl organometallic reagent. Alternatively, a C2-unsubstituted indole can undergo direct C-H arylation. Palladium-catalyzed reactions are particularly prominent. acs.orgnih.gov Examples include:

Suzuki Coupling : Coupling of 2-bromo-5-fluoroindole with pyridine-3-boronic acid.

Stille Coupling : Reaction of 2-(tributylstannyl)-5-fluoroindole with 3-bromopyridine.

Heck-Type Reactions : Direct C2-arylation of 5-fluoroindole with a pyridine derivative. nih.gov

The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution, making it the primary site for introducing functionalized side chains.

Mannich Reaction : A classic method to install an aminomethyl group at the C3 position. The reaction of this compound with formaldehyde and a secondary amine (like dimethylamine) yields a gramine intermediate. nih.gov This intermediate can then be displaced by a nucleophile, such as the cyanide ion, followed by reduction to furnish the 2-aminoethyl side chain, characteristic of tryptamines.

Friedel-Crafts Alkylation/Acylation : The C3 position can be functionalized by reaction with various electrophiles under Friedel-Crafts conditions. For instance, acylation with chloroacetyl chloride followed by a series of transformations (azide displacement, reduction) can also lead to the 2-aminoethyl side chain. The use of 2-indolylmethanols as substrates for regioselective arylation at the C3 position under Brønsted acid catalysis represents a modern approach to C3 functionalization. rsc.org

Advanced Synthetic Route Development for this compound and Related Indoles

The development of advanced synthetic routes focuses on efficiency, milder reaction conditions, and broader substrate scope. This includes both the enhancement of classical methods and the invention of entirely new strategies.

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry. wikipedia.org The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, which then isomerizes to an enamine. wikipedia.org A subsequent protonation and a cyclic diva-portal.orgdiva-portal.org-sigmatropic rearrangement produce a diimine intermediate, which, after eliminating ammonia, aromatizes to the indole core. wikipedia.org

Enhancements to the Fischer Synthesis:

Catalyst Development : While traditional acids like sulfuric acid or polyphosphoric acid are effective, milder Lewis acids such as zinc chloride or boron trifluoride are also used. wikipedia.org The use of chloroaluminate ionic liquids has also been reported as an effective medium for the reaction. organic-chemistry.org

Buchwald Modification : A significant advancement involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ. wikipedia.org This modification expands the scope of the reaction by avoiding the often-difficult synthesis and isolation of the phenylhydrazine precursor. wikipedia.orgorganic-chemistry.org

To overcome the sometimes harsh conditions of the Fischer synthesis and to allow for greater functional group tolerance, numerous alternative methods, particularly those catalyzed by palladium, have been developed. mdpi.com

Larock Indole Synthesis : This powerful method involves the palladium-catalyzed heteroannulation of an N-substituted 2-iodoaniline with an internal alkyne. mdpi.com It provides a convergent route to 2,3-disubstituted indoles with high regioselectivity. researchgate.net

Sonogashira Coupling-Based Syntheses : These strategies typically involve a Sonogashira cross-coupling between a terminal alkyne and an ortho-haloaniline. The resulting 2-alkynylaniline intermediate then undergoes cyclization to form the indole ring. mdpi.commdpi.com One-pot procedures combining the Sonogashira coupling with a subsequent cyclization and even a further Suzuki coupling have been developed to construct highly substituted indoles efficiently. mdpi.com

Heck Reaction-Based Syntheses : Intramolecular Heck reactions of enamine derivatives derived from ortho-haloanilines can be used to construct the indole nucleus. mdpi.com More recently, methods involving a one-step oxidative dehydrogenation of an indoline coupled with a C2-regioselective Heck-type arylation have been developed, offering a direct route from simple indolines to complex 2-arylindoles. nih.gov

The following table compares key features of these advanced synthetic strategies.

Synthetic StrategyKey Reaction TypePrecursorsAdvantagesReference
Buchwald-Fischer Pd-catalyzed cross-couplingAryl bromide, hydrazoneAvoids isolation of sensitive hydrazines; broader scope. wikipedia.orgorganic-chemistry.org
Larock Annulation Pd-catalyzed heteroannulation2-Iodoaniline, internal alkyneHigh regioselectivity for 2,3-disubstituted indoles. mdpi.comresearchgate.net
Sonogashira/Cyclization Pd/Cu-catalyzed cross-coupling & cyclization2-Haloaniline, terminal alkyneGood functional group tolerance; can be performed in one pot. mdpi.commdpi.com
Heck-Type Arylation Pd-catalyzed C-H activation/couplingIndoline, arylboronic acidDirect C2-arylation from readily available indolines. nih.gov

Chemical Reactions and Functional Group Transformations on this compound Derivatives

The this compound scaffold contains two distinct heterocyclic rings, each with unique reactivity profiles that allow for a range of chemical transformations.

Indole Ring Oxidation: The electron-rich indole nucleus is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. A common transformation is the oxidation of the C2-position to afford 2-oxindoles. This can be achieved using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Facile and regioselective oxidation of indoles to 2-oxindoles can also be promoted by sulfuric acid adsorbed on silica gel. Further oxidation can lead to the formation of isatin (indole-2,3-dione) derivatives. Cytochrome P450 enzymes, involved in drug metabolism, can oxidize indoles to various products, including oxindole, indoxyl (3-hydroxyindole), and isatin. mdpi.com In some cases, oxidative cleavage of the C2-C3 bond can occur. For instance, a novel oxidative rearrangement of 3-aryl azo indoles using oxone in water leads to C3-oxo-C2-amino indoles.

Pyridine Ring Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using peroxy acids like m-CPBA or hydrogen peroxide in acetic acid. The resulting N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Table 2: Examples of Oxidation Reactions on Indole and Pyridine Analogues
SubstrateReagent(s)ProductCommentsReference
3-Substituted IndolesOxone, KBr (aq.)3-Substituted-2-oxindoleSelective oxidation at the C2 position. wikipedia.org
IndoleCytochrome P450 2A6Oxindole, Indoxyl, IsatinEnzymatic oxidation mimicking metabolic pathways. mdpi.com
Pyridinem-CPBAPyridine N-oxideStandard N-oxidation of the pyridine ring.General Knowledge
5-Fluoro-2-oxindole2-Pyridinecarboxaldehyde, KOH(Z)-5-Fluoro-3-(pyridin-2-ylmethylene)indolin-2-oneCondensation reaction, not a direct oxidation of the target core, but relevant synthesis. researchgate.net

Indole Ring Reduction: The selective reduction of the indole C2-C3 double bond to yield an indoline is a common transformation. Catalytic hydrogenation is the most environmentally benign method for this purpose. nih.gov Various catalysts, including platinum on carbon (Pt/C) in the presence of an acid like p-toluenesulfonic acid in water, can effectively reduce substituted indoles to their corresponding indolines in excellent yields. nih.gov Other catalytic systems based on rhodium, ruthenium, and iridium complexes are also employed, particularly for the hydrogenation of N-protected indoles. nih.gov Metal-free reduction can be achieved using systems like B(C6F5)3 with a silane or pinacolborane. google.com

Pyridine Ring Reduction: The pyridine ring is more resistant to reduction than the indole C2-C3 bond due to its aromatic stability. However, it can be fully reduced to a piperidine ring under more forcing conditions or with specific reagents. Catalytic hydrogenation over platinum, rhodium, or ruthenium catalysts at elevated pressures and temperatures is a common industrial method. quimicaorganica.org Dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia and alcohol), can achieve partial reduction to dihydropyridines. core.ac.uk More recently, electrocatalytic hydrogenation using a rhodium-on-carbon-black catalyst has been shown to reduce pyridines to piperidines in high yields under ambient conditions. mdpi.com Selective reduction of the pyridine ring in the presence of the indole ring can be challenging and typically requires careful selection of catalysts and reaction conditions.

Table 3: Methods for the Reduction of Indole and Pyridine Scaffolds
Substrate TypeReagent(s)/CatalystProduct TypeKey FeaturesReference
Unprotected IndoleH2, Pt/C, p-TsOH, H2OIndolineGreen, heterogeneous catalysis; high yields. nih.gov
IndolePinacolborane, B(C6F5)3, THFIndolineMetal-free reduction. google.com
PyridineSmI2, H2O, THFPiperidineRapid reduction at room temperature. quimicaorganica.org
PyridineH2O, Rh/KB catalyst, AEM electrolyzerPiperidineElectrocatalytic hydrogenation at ambient temperature and pressure. mdpi.com
Indolizine (fused pyridine ring)Na, NH3 (Birch Reduction)DihydroindolizineSelective partial reduction of the fused pyridine ring. core.ac.uk

Electrophilic Substitution on the Indole Core: The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic site. researchgate.net The presence of a fluorine atom at C5, an ortho-para directing deactivator, and a pyridyl group at C2 will influence the regioselectivity. Common electrophilic substitutions include:

Halogenation: Reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine proceed readily at the C3 position, often without the need for a Lewis acid catalyst. mdpi.com

Nitration: Direct nitration of indoles can be achieved with reagents like nitric acid in trifluoroacetic anhydride, typically yielding the 3-nitroindole derivative.

Friedel-Crafts Reactions: Alkylation and acylation reactions, catalyzed by Lewis acids, also occur preferentially at the C3 position. mdpi.comrsc.org

Nucleophilic Aromatic Substitution on the Pyridine Core: The pyridine ring is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comquora.com This reactivity is enhanced by the presence of a good leaving group (e.g., a halide) at these positions. The reaction proceeds via a stable anionic intermediate (a Meisenheimer-type complex) where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com In the context of a 2-pyridin-3-yl-indole, direct SNAr on the pyridine ring would require prior functionalization with a leaving group at an activated position (e.g., C2 or C6 of the pyridine ring).

Following the derivatization of the indole nitrogen (Section 2.2.3), the newly introduced side chains can be selectively modified to attach linkers for various applications, such as bioconjugation.

If an N1-alkylation is performed using a bifunctional reagent like 1,3-dibromopropane, the resulting N1-(3-bromopropyl)indole derivative serves as a versatile intermediate. The terminal bromide is a good leaving group for subsequent nucleophilic substitution with various nucleophiles, including secondary amines (e.g., piperidine, morpholine) or thiols, allowing for the attachment of diverse functional groups or linker moieties. nih.gov

The pyridine ring itself can be incorporated into linker strategies. For example, phosphoramidate linkers containing a pyridinyl group have been designed for pH-sensitive drug delivery. nih.gov At physiological pH (7.4), the pyridine nitrogen is largely unprotonated. However, in the more acidic environment of endosomes or tumors (pH ~5.5-6.5), the nitrogen becomes protonated. This protonated pyridinium species can then act as an intramolecular general acid catalyst, accelerating the hydrolysis of the phosphoramidate linker and releasing a conjugated payload. nih.gov This strategy could be applied to N1-functionalized this compound derivatives to create targeted therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 2 Pyridin 3 Yl Indole Derivatives

Influence of the 5-Fluoro Substituent on Receptor Interactions and Biological Potency

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring significantly influences the electronic properties of the molecule, thereby affecting its receptor interactions and biological potency. Due to its high electronegativity, fluorine acts as a potent electron-withdrawing group, which can modulate the acidity of the indole N-H group and alter the electron density distribution across the aromatic system. researchgate.net This modification can enhance binding affinity to target proteins by creating favorable electrostatic interactions or by influencing the molecule's ability to participate in hydrogen bonding.

In studies of related 5-fluoroindole (B109304) derivatives, the fluorine substituent has been shown to enhance metabolic stability and improve pharmacodynamic effects. nih.gov For instance, in a series of 5-fluoro-2-oxindole derivatives, the presence of the 5-fluoro group was a key feature in compounds exhibiting potent α-glucosidase inhibitory activity. nih.gov While direct studies on 5-Fluoro-2-pyridin-3-yl-indole are limited, research on analogous compounds suggests that the 5-fluoro substituent can be crucial for achieving high binding affinity. For example, a (5-fluoro-2-methyl-1H-indolyl-3-yl) acetic acid core was central to the design of selective G-protein coupled receptor 44 (GPR44) antagonists with high affinity. mdpi.com

Quantum chemical density functional theory (DFT) calculations on substituted indoles indicate that electron-withdrawing substituents at the 5-position, such as a fluoro group, result in a spin density distribution in the radical cation that is similar to the unsubstituted indole. This is in contrast to electron-donating substituents which show a different distribution. rsc.org This distinct electronic signature can influence the molecule's reactivity and its interactions with biological macromolecules.

The table below summarizes the impact of the 5-fluoro substituent on the biological activity of various indole derivatives, illustrating the potential role of this group in enhancing potency.

Compound ClassBiological Target/ActivityEffect of 5-Fluoro SubstitutionReference
2-Oxindole Derivativesα-Glucosidase InhibitionKey for potent inhibitory activity nih.gov
2-Methyl Indole-3-acetic Acid DerivativesGPR44 AntagonismCore component for high affinity mdpi.com
Phenylfuran-bisamide DerivativesP-glycoprotein (P-gp) InhibitionFavorable for reversal of activity nih.gov

Role of the Pyridin-3-yl Group at C2 in Molecular Recognition and Binding Specificity

The pyridin-3-yl group at the C2 position of the indole core plays a pivotal role in molecular recognition and binding specificity, primarily through its ability to act as a hydrogen bond acceptor. The nitrogen atom within the pyridine (B92270) ring can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein, thereby anchoring the ligand and contributing significantly to its binding affinity and selectivity.

In the context of serotonin (B10506) receptors, which are common targets for indole-based ligands, the indole N-H hydrogen often forms a hydrogen bond with a conserved threonine residue (T3.37). nih.gov The pyridinyl moiety can provide an additional interaction point, enhancing specificity. Molecular docking studies of various ligands with serotonin receptors have revealed the importance of specific residues in recognizing the different parts of the ligand. nih.govnih.gov While direct crystallographic data for this compound is not available, the binding modes of structurally similar compounds provide valuable insights. For instance, in the 5-HT1B receptor, the indole ring of agonists points towards residues on helix V, and additional interactions from substituents can dictate subtype selectivity. nih.gov

The orientation of the pyridin-3-yl group relative to the indole ring is also critical. The rotational freedom around the C2-C(pyridin-3-yl) bond allows the molecule to adopt a conformation that optimizes its interactions within the binding site. The specific geometry of the binding pocket will favor a particular conformation, leading to binding specificity.

The table below highlights the role of pyridinyl and other aryl groups at the C2 position of indoles in molecular recognition for different biological targets.

Compound ClassBiological TargetRole of C2-Aryl/Pyridinyl GroupReference
2-Aryl-1H-indolesNorA Efflux Pump (Staphylococcus aureus)Essential for inhibitory potency nih.gov
2-(Pyridin-3-yl)-1H-indolesSerotonin Receptors (general)Potential for hydrogen bonding and enhanced specificity nih.gov
Indole-based LigandsDopamine and Serotonin ReceptorsSubstitution pattern on the C2-heterocycle affects receptor affinity nih.gov

Impact of Substitutions at C3 on Biological Efficacy and Pharmacological Profiles

The C3 position of the indole ring is a common site for substitution and plays a significant role in modulating the biological efficacy and pharmacological profiles of indole derivatives. The introduction of various functional groups at this position can influence the molecule's interaction with its target, as well as its pharmacokinetic properties.

Functionalizing the C3 position can lead to the development of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. nih.gov For example, in a study of novel C3-methylene-bridged indole derivatives, the nature of the substituent at the C3 position was found to be a key determinant of their cytoprotective properties. nih.gov

In the context of developing novel therapeutic agents, a systematic exploration of C3 substitutions is a common strategy. The table below provides examples of how different C3 substituents can affect the biological activity of indole derivatives.

Indole Derivative ClassC3-SubstituentObserved Biological EffectReference
C3-Methylene-Bridged IndolesThiazole-2-thioneLow cytoprotective activity nih.gov
Indole-Pyrazole HybridsVarious substituted pyrazolesSignificant cytoprotective effects mdpi.com
2,3-Disubstituted IndolesVarious alkyl and aryl groupsFormation of intermediates with quaternary centers at C3 rsc.org

Systematic Evaluation of Substituent Electronic and Steric Effects on Indole Derivative Activity

A systematic evaluation of the electronic and steric effects of substituents is crucial for understanding the SAR of indole derivatives and for the rational design of new, more potent compounds. Quantitative structure-activity relationship (QSAR) studies often employ various physicochemical parameters to describe these effects. researchgate.net

Electronic Effects: The electronic properties of substituents are typically quantified using parameters such as the Hammett constant (σ). slideshare.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the indole ring, which in turn affects its reactivity and its ability to interact with biological targets. Computational studies have shown that substituents can cause a bathochromic (red) shift in the absorption spectrum of the indole chromophore, with the magnitude of the shift depending on the nature of the substituent. nih.govresearchgate.net This shift in electronic properties can be correlated with biological activity.

Steric Effects: The steric properties of substituents are described by parameters such as Taft's steric parameter (Es) and molar refractivity (MR). sips.org.in These parameters quantify the size and shape of the substituent. Steric effects can play a critical role in determining how well a ligand fits into the binding pocket of a receptor. A bulky substituent might provide a better fit and enhance activity, or it could cause steric clashes that reduce affinity. sips.org.in Verloop steric parameters, which are calculated from bond angles and van der Waals radii, provide a more detailed description of the spatial dimensions of a substituent. sips.org.in

The interplay of electronic and steric effects is often complex. For example, a substituent that is electronically favorable for binding may be sterically unfavorable, and vice versa. Therefore, a multiparameter approach is often necessary to develop a comprehensive QSAR model.

The following table summarizes key electronic and steric parameters used in QSAR studies of indole derivatives.

ParameterProperty MeasuredSignificance in SARReference
Hammett Constant (σ)Electronic effect (electron-donating/withdrawing)Influences drug ionization, polarity, and receptor interactions slideshare.net
Taft's Steric Parameter (Es)Steric bulk of a substituentAffects the fit of the drug in the receptor binding site sips.org.in
Molar Refractivity (MR)Volume occupied by a substituentReflects both steric effects and dispersion interactions ijpras.com
Verloop Steric ParametersDimensions of a substituent (length and width)Provides a more detailed description of steric properties sips.org.in

Conformational Analysis and Stereochemical Implications for Biological Activity

The three-dimensional structure of this compound, including its conformational flexibility and stereochemistry, is a critical determinant of its biological activity. The ability of the molecule to adopt a specific conformation that is complementary to the binding site of its biological target is essential for high-affinity binding.

Conformational Analysis: The rotation around the single bond connecting the indole C2 position to the pyridin-3-yl ring allows for different spatial orientations of these two aromatic systems. The preferred conformation in solution and in the receptor-bound state will be influenced by a combination of intramolecular interactions (e.g., steric hindrance, electronic repulsion/attraction) and intermolecular interactions with the solvent or the binding pocket. Computational modeling and experimental techniques such as NMR spectroscopy can provide insights into the conformational preferences of such molecules. For example, studies on substituted alkylindoles have shown that the orientation of the aromatic rings can significantly impact their binding to G protein-coupled receptors. nih.gov

Stereochemical Implications: If chiral centers are introduced into the molecule, for example, through substitution at the C3 position or on a side chain, the resulting stereoisomers can exhibit significantly different biological activities. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. The differential activity of enantiomers is a well-established principle in pharmacology, where one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even produce undesirable side effects. biomedgrid.com

Therefore, a thorough understanding of the conformational landscape and the biological consequences of stereoisomerism is essential for the design and development of potent and selective this compound derivatives.

The table below provides examples of how conformation and stereochemistry can influence the biological activity of indole derivatives.

Compound ClassStructural FeatureImpact on Biological ActivityReference
Substituted Alkylindoless-cis vs. s-trans conformationPreference for s-cis orientation at certain GPCRs nih.gov
Chiral Indole AlkaloidsPresence of stereocentersStereoisomers can have vastly different biological activities nih.govnih.gov
Nature-Inspired 3-Br-Acivicin Isomers(5S, αS) vs. other isomersOnly the (5S, αS) isomers showed significant antiplasmodial activity nih.gov

Mechanistic Investigations of Biological Activities of 5 Fluoro 2 Pyridin 3 Yl Indole Analogues

Molecular Target Identification and Validation

The biological effects of 5-Fluoro-2-pyridin-3-yl-indole analogues are rooted in their precise interactions with specific proteins, including receptors and enzymes. Understanding these interactions is crucial for elucidating their mechanism of action.

Receptor Binding Affinity Profiling and Selectivity (e.g., Serotonin (B10506) Receptors)

While the broader class of indole (B1671886) derivatives is known to interact with various receptor systems, specific binding affinity data for this compound analogues at serotonin receptors is not extensively detailed in the currently available scientific literature. The indole scaffold is a common feature in many serotonergic ligands, but specific structure-activity relationships for the fluoro- and pyridinyl-substituted indole core at these receptors require further investigation.

Enzyme Inhibition Kinetics and Mechanistic Classification (e.g., α-Glucosidase, Indoleamine 2,3-dioxygenase 1, Tyrosinase, 5-LOX)

Analogues of this compound have demonstrated significant inhibitory activity against several key enzymes, with detailed kinetic studies helping to classify their mechanism of inhibition.

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives, which are structurally related to the core compound, have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes. Several of these compounds exhibited potent inhibitory activity, significantly surpassing the reference drug, acarbose. Kinetic analysis of the most active compounds revealed a reversible and mixed-type inhibition mechanism. This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Analogues

CompoundIC50 (μM)Inhibition Type
3d 49.89 ± 1.16Mixed
3f 35.83 ± 0.98Mixed
3i 56.87 ± 0.42Mixed
Acarbose (Reference) 569.43 ± 43.72-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key target in cancer immunotherapy. Analogues based on a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold have been developed and shown to possess moderate inhibitory potency against the IDO1 enzyme at the micromolar level. Further enzyme kinetics experiments have characterized these compounds as reversible competitive inhibitors. This classification means the inhibitors bind to the active site of the enzyme, directly competing with the natural substrate (tryptophan) and thereby blocking its catalytic activity.

Tyrosinase and 5-LOX Inhibition: While the indole nucleus is present in some inhibitors of tyrosinase and 5-lipoxygenase (5-LOX), specific kinetic data and mechanistic classification for this compound analogues against these particular enzymes are not well-documented in the reviewed literature. One study noted that a 6-fluoro-indole moiety led to a loss of potency toward soluble epoxide hydrolase (sEH) but was tolerated by leukotriene A4 hydrolase (LTA4H), an enzyme in the same pathway as 5-LOX nih.gov.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Beyond direct molecular targeting, investigations have explored how these compounds affect the complex network of cellular signaling and fundamental processes like cell division and programmed cell death.

Analysis of Signal Transduction Pathway Perturbations

Certain 5-fluoro indole derivatives have been designed as inhibitors of the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation and is often dysregulated in cancer. researchgate.net One potent analogue, compound 6e , was shown to inhibit the progression of cervical cancer by downregulating the expression of PI3K-p85 and reducing the phosphorylation of Akt in HeLa cells. researchgate.net This demonstrates a direct perturbation of this key survival pathway.

Investigations into Gene Expression Modulation

The modulation of signaling pathways by these compounds has downstream effects on gene expression. For instance, the inhibition of the PI3K/Akt pathway by 5-fluoro indole derivatives can lead to changes in the expression of genes that control cell cycle progression and apoptosis. Studies have shown that treatment with compound 6e leads to an upregulation of the pro-apoptotic protein Bax in HeLa cells, indicating a shift in gene expression that favors cell death. researchgate.netresearchgate.net

Elucidation of Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer effects of this compound analogues are often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Mechanism studies have demonstrated that specific 5-fluoro indole derivatives can significantly increase apoptosis in cervical cancer cells (HeLa). researchgate.netresearchgate.net The upregulation of the pro-apoptotic protein Bax is a key component of this mechanism, suggesting the involvement of the intrinsic apoptotic pathway. researchgate.net Furthermore, these compounds were found to inhibit the migration and invasion of cancer cells, processes tied to cell viability and proliferation. researchgate.net

Mechanisms of Angiogenesis Suppression

While direct mechanistic studies on this compound are not extensively available, research on analogous indole scaffolds provides significant insights into the likely pathways through which these compounds may exert their anti-angiogenic effects. The primary mechanisms identified for structurally similar indole derivatives involve the inhibition of key signaling pathways and cellular processes crucial for the formation of new blood vessels. These include the disruption of Vascular Endothelial Growth Factor (VEGF) signaling and the inhibition of tubulin polymerization.

Inhibition of VEGF/VEGFR-2 Signaling Pathway:

A predominant mechanism by which many indole-containing compounds inhibit angiogenesis is through the interference with the VEGF signaling pathway, particularly by targeting the VEGF Receptor-2 (VEGFR-2). jlu.edu.cnnih.govmdpi.com VEGF and its receptor VEGFR-2 are principal triggers in the process of angiogenesis. plos.orgsemanticscholar.org The activation of VEGFR-2 initiates a cascade of downstream signaling events that are essential for endothelial cell proliferation, migration, and tube formation—all critical steps in the development of new blood vessels. plos.orgsemanticscholar.org

Several indole derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 tyrosine kinase. jlu.edu.cnnih.gov For instance, molecular docking studies have shown that certain indole scaffolds can effectively bind to the active site of VEGFR-2, interacting with key amino acid residues such as Glu885 and Asp1046 through hydrogen bonding and hydrophobic interactions. nih.gov This binding prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascade.

Interactive Data Table: Research Findings on VEGF/VEGFR-2 Inhibition by Indole Analogues

Compound/Analogue ClassKey FindingsReference Compound(s)Relevant Cell LinesIC50 ValuesCitations
Indole-tethered pyrimidine (B1678525) derivativesConcurrent inhibition of EGFR and angiokinases, including VEGFR-2. Effectively inhibited VEGF-induced endothelial proliferation, tube formation, and migration.PazopanibHUVEC, HCC827MKP101 (VEGFR-2): comparable to Pazopanib plos.orgnih.gov
Novel indole derivativesBroad-spectrum antiproliferative activity. Potent VEGFR-2 inhibition.SorafenibPanel of 60 tumor cell linesCompound 18b (VEGFR-2): 0.07 μM nih.gov
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideSignificant anti-angiogenic activity and anti-proliferative effect on HUVEC cells.Not specifiedHUVEC, A549 lung cancerHUVEC: 5.6 µg/mL researchgate.netnih.gov
Thienopyridine indole derivativesPotent anti-angiogenesis effects on HUVECs.Not specifiedHUVECs, MGC-803, HGC-27Not specified for angiogenesis bioworld.com

Inhibition of Tubulin Polymerization:

Another significant anti-angiogenic mechanism associated with the indole scaffold is the inhibition of tubulin polymerization. nih.govmdpi.comsemanticscholar.org Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, migration, and maintenance of cell shape. nih.govnih.gov By disrupting microtubule dynamics, tubulin inhibitors can arrest the cell cycle in the G2/M phase and induce apoptosis, not only in cancer cells but also in proliferating endothelial cells, thereby inhibiting angiogenesis. bioworld.commdpi.com

Indole derivatives have been identified as potent tubulin polymerization inhibitors that often bind to the colchicine-binding site on β-tubulin. bioworld.commdpi.com This interaction prevents the assembly of microtubules, leading to a disruption of the endothelial cell cytoskeleton, which is vital for the morphological changes required for angiogenesis, such as cell elongation and migration. bioworld.com The anti-angiogenic activity of some indole-chalcone scaffolds, for example, has been directly linked to their tubulin inhibitory potency. tandfonline.com

Interactive Data Table: Research Findings on Tubulin Polymerization Inhibition by Indole Analogues

Compound/Analogue ClassKey FindingsBinding SiteRelevant Cell LinesIC50 Values (Tubulin Polymerization)Citations
Indole-chalcone derivativesExhibited both high potency against tubulin and a considerable antiangiogenic effect.Colchicine (B1669291)K562Compound 29e: 4.8 µM tandfonline.com
Thienopyridine indole derivativesInhibited tubulin polymerization, leading to disruption of intracellular microtubule networks and interference with cell mitosis.ColchicineMGC-803, HGC-27Compound [I]: 2.505 µM bioworld.com
Arylthioindoles (ATIs)Potent inhibitors of tubulin polymerization and cancer cell growth.ColchicineNot specifiedNot specified mdpi.com

Comparative Mechanistic Studies with Established Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, and various indole-based compounds have been developed as therapeutic agents with diverse mechanisms of action. nih.gov A comparative analysis of the anti-angiogenic mechanisms of this compound analogues with other established indole scaffolds reveals both common and distinct features, largely dictated by the nature and position of substituents on the indole ring.

Comparison with VEGFR-2 Inhibitors:

Many established indole-based anti-angiogenic agents, such as Sunitinib and Nintedanib, function primarily as multi-targeted tyrosine kinase inhibitors, with VEGFR-2 being a key target. nih.gov The 2-oxoindolin-3-ylidene scaffold is a common feature in many of these inhibitors. nih.gov The anti-angiogenic activity of these compounds is directly proportional to their ability to inhibit VEGFR-2 kinase activity. The structure-activity relationship (SAR) studies of various indole derivatives have demonstrated that the substituents on the indole ring and the nature of the linker to other aromatic moieties are critical for potent and selective VEGFR-2 inhibition. plos.org For this compound analogues, the presence of the fluorine atom and the pyridinyl group would significantly influence their binding affinity and selectivity towards VEGFR-2 compared to other indole scaffolds. The pyridine (B92270) ring, for instance, can act as a hydrogen bond acceptor, potentially altering the binding mode within the ATP-binding pocket of the kinase.

Comparison with Tubulin Polymerization Inhibitors:

In contrast to the kinase inhibitors, another class of indole derivatives exerts its anti-angiogenic effect by targeting tubulin. Compounds like Vinca alkaloids, which contain an indole moiety, are well-known for their ability to disrupt microtubule dynamics. nih.gov More recently, synthetic indole derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine site. mdpi.comtandfonline.com The SAR for these compounds is distinct from that of the kinase inhibitors. For instance, in some series of indole-based tubulin inhibitors, the presence of specific methoxy (B1213986) groups on an associated phenyl ring is crucial for high potency, mimicking the trimethoxyphenyl ring of colchicine. The anti-angiogenic activity of these compounds is a secondary effect of their primary cytotoxic and anti-mitotic properties on endothelial cells. mdpi.com

Interactive Data Table: Comparative Mechanistic Overview of Indole Scaffolds

Indole ScaffoldPrimary Anti-Angiogenic MechanismKey Molecular Target(s)Example Compounds/Derivatives
This compound Analogues (Postulated) Inhibition of VEGF signaling and/or Tubulin polymerizationVEGFR-2, TubulinNot applicable
2-Oxoindolin-3-ylideneInhibition of receptor tyrosine kinasesVEGFR-2, PDGFR, c-KitSunitinib, Nintedanib
Indole-chalconeInhibition of tubulin polymerizationTubulin (Colchicine site)DYT-1 derivatives
ArylthioindoleInhibition of tubulin polymerizationTubulin (Colchicine site)Various synthetic derivatives
Indole-tethered pyrimidineInhibition of receptor tyrosine kinasesVEGFR-2, EGFRMKP101

Advanced Research Applications and Translational Relevance Excluding Clinical Studies

Preclinical Research in Disease Models (General Focus on Research Modalities)

The versatility of the fluorinated indole (B1671886) core is evident in its exploration across diverse disease models. Research modalities range from cellular assays to assess cytotoxicity and antimicrobial action to more complex evaluations in animal models for neuropharmacological and anti-inflammatory effects.

Indole derivatives are extensively investigated as anticancer agents due to their capacity to interact with various targets crucial for cancer cell proliferation and survival, such as protein kinases, tubulin, and pathways like the MDM2-p53 interaction. mdpi.comnih.gov The introduction of fluorine into the indole ring has been shown to enhance anticancer activity. rsc.org

Research on derivatives sharing structural similarities with 5-Fluoro-2-pyridin-3-yl-indole demonstrates significant cytotoxic activity against a range of human cancer cell lines. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were evaluated as potent modulators of the orphan nuclear receptor Nur77, which plays a role in apoptosis. nih.gov One compound from this series, designated 8b , showed potent activity against liver cancer cell lines and other cancer types, inducing Nur77-dependent apoptosis. nih.gov

Another study focused on fluorinated-indole derivatives, where compound 34b was identified as a potent and selective inhibitor against the A549 lung cancer cell line with an IC₅₀ value of 0.8 μM. rsc.org Similarly, 5-Fluoroindole-2-carboxylic acid was found to inhibit human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in many cancers, with an IC₅₀ of 10 μM. rsc.org

The table below summarizes the anticancer activity of selected indole derivatives against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineActivity Metric (IC₅₀)Reference
Pyridinyl-amino-indole-carboxamides8bLiver Cancer (Various)Potent Cytotoxicity nih.gov
Fluorinated-indole Derivatives34bLung (A549)0.8 µM rsc.org
Fluorinated-indole Derivatives34bProstate (PC3)Moderate to High rsc.org
Fluorinated-indole Derivatives34bPancreas (PaCa2)Moderate to High rsc.org
Fluoroindole-2-carboxylic acid10(APE1 Inhibition)10 µM rsc.org
Indole-Pyrazoline ConjugatesHD05Leukemia (Various)78.76% Growth Inhibition mdpi.com
Indole-Pyrazoline ConjugatesHD05Breast Cancer (MCF7)Significant Inhibition mdpi.com

This table is interactive. Click on the headers to sort the data.

The indole nucleus is a privileged scaffold in the development of antimicrobial agents. mdpi.com Likewise, pyridine-containing compounds have demonstrated notable antimicrobial and antiviral activities. nih.gov The combination of these moieties, particularly with fluorine substitution, presents a promising strategy for creating novel antimicrobial agents.

A study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which contain a related fluoropyridine structure, showed significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov Compound 7j from this series exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov These compounds were also found to inhibit biofilm formation. nih.gov

In the realm of antifungal research, various indole derivatives have been evaluated. Studies have shown that certain indole derivatives possess broad-spectrum antifungal activities against several phytopathogenic fungi, in some cases exceeding the potency of commercial fungicides. researchgate.net For example, 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles demonstrated good antimicrobial activity against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.gov The antifungal potential of fluorinated nucleoside analogs like 5-Fluorouridine against various Candida species further underscores the potential utility of the fluoro- substitution in antifungal drug design. mdpi.com

The following table details the antimicrobial activity of representative compounds.

Compound ClassSpecific CompoundTarget OrganismActivity Metric (MIC)Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinones7jGram-positive bacteria0.25 µg/mL nih.gov
Indolyl-pyridine-carbonitriles78a, 78c, 78dStaphylococcus aureusGood Activity nih.gov
Indolyl-pyridine-carbonitriles78a, 78c, 78dEscherichia coliGood Activity nih.gov
Indolyl-pyridine-carbonitriles78a, 78c, 78dCandida albicansGood Activity nih.gov

This table is interactive. Click on the headers to sort the data.

Indole derivatives are integral to neuropharmacology, with the indole structure being present in key neurotransmitters like serotonin (B10506) and melatonin (B1676174). mdpi.com This has spurred research into synthetic indole derivatives for a range of neurological and psychiatric conditions. For instance, novel indole-based compounds have been designed and synthesized as potential agents for Alzheimer's disease and neuro-inflammation by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Furthermore, modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which are relevant for treating central nervous system disorders, have been developed from 5-fluorothiazole and 3-fluoropyrazole heterocycles. nih.gov While not indole-based, this highlights the successful use of fluorinated heterocycles in CNS drug discovery. The structural similarity of the pyridine (B92270) ring in this compound to other nitrogen-containing heterocycles suggests potential interactions with CNS targets. Research into histamine (B1213489) H3 and chemokine CXCR3 receptor antagonists, which often involve heterocyclic scaffolds, points to potential therapeutic avenues in cognition disorders, pain, and inflammatory neurological conditions like multiple sclerosis. bioworld.com

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). mdpi.com Modern research explores novel derivatives that modulate key inflammatory pathways such as NF-κB and COX-2. mdpi.com

A study on 5-fluoro-2-oxindole , a closely related analog, demonstrated significant anti-inflammatory and antinociceptive effects in a mouse model of inflammatory pain. mdpi.com The compound was shown to inhibit the upregulation of inflammatory markers like inducible nitric oxide synthase (NOS2) and microglial markers (CD11b/c and IBA-1) in the spinal cord and paws of the animals. mdpi.com It also reduced oxidative stress and potentiated the analgesic effects of morphine. mdpi.com

The immunomodulatory effects of related chemical classes, such as fluoroquinolones, have also been documented. nih.gov These compounds can modulate immune responses by suppressing pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, while enhancing IL-2, which promotes lymphocyte activity. nih.gov This suggests that indole derivatives incorporating a fluoro-pyridinyl moiety could be investigated for similar immunomodulatory properties, potentially offering therapeutic benefits in autoimmune or chronic inflammatory diseases.

The indole ring is a known scavenger of free radicals, and many indole derivatives, including the neurohormone melatonin, exhibit significant antioxidant properties. mdpi.comsemanticscholar.org Research has focused on synthesizing novel indole-based analogs to enhance this activity.

Studies on 5-fluoroindole (B109304) derivatives of melatonin have identified compounds with potent antioxidant properties. nih.gov For example, one compound, 4c , was highly effective in reducing intracellular reactive oxygen species (ROS) in CHO-K1 cells by 65% and showed radical scavenging activity comparable to the standard antioxidant BHT. nih.gov Another study on 5-fluoro-2-oxindole confirmed its ability to inhibit oxidative responses associated with peripheral inflammation by increasing the expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). mdpi.com These findings indicate that the 5-fluoroindole scaffold is a promising backbone for the development of potent antioxidant agents.

Drug Repurposing Research Avenues for Indole Derivatives

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy in pharmaceutical development. The vast chemical space and diverse biological activities of indole derivatives make them excellent candidates for such exploration. mdpi.comnih.gov The established safety profiles of approved indole-based drugs can significantly accelerate their development for new indications.

Given the wide range of activities demonstrated by indole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects—there is considerable potential for repurposing. mdpi.comnih.gov For example, an indole derivative initially developed as an anticancer agent targeting a specific kinase could be evaluated for its anti-inflammatory potential if that kinase also plays a role in inflammatory pathways. Similarly, compounds designed for CNS disorders might be screened for antimicrobial or antiviral activity. The structural versatility of the indole core allows for subtle modifications to optimize activity for a new target, blending the lines between repurposing and new drug discovery. news-medical.netbioengineer.org The continuous discovery of new biological targets and pathways provides fertile ground for re-evaluating existing libraries of indole compounds, including structures like this compound, for novel therapeutic applications.

Role as a Precursor and Intermediate in the Synthesis of Complex Organic Molecules

Extensive review of scientific literature and chemical databases indicates that while "this compound" is a known chemical entity, specific examples of its direct utilization as a precursor or intermediate in the synthesis of more complex organic molecules are not extensively documented in readily available research. However, the inherent chemical architecture of this compound, combining a fluorinated indole core with a pyridine substituent, suggests significant potential for its application in the synthesis of a variety of complex derivatives.

Based on the fundamental principles of organic chemistry and the known reactivity of indole and pyridine systems, "this compound" can be envisioned as a versatile building block for the synthesis of more elaborate molecules. Potential synthetic transformations could involve:

N-Functionalization of the Indole Ring: The indole nitrogen can be alkylated, acylated, or arylated to introduce a variety of substituents, which can be crucial for tuning the biological activity of the final compounds.

Electrophilic Substitution on the Indole Ring: While the 2-position is blocked, other positions on the indole nucleus, such as the 3-position, could potentially undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Modification of the Pyridine Ring: The pyridine ring can be subjected to a range of transformations, including N-oxidation, quaternization, and nucleophilic aromatic substitution, providing avenues for further diversification of the molecular structure.

Although specific examples of multi-step syntheses starting from "this compound" are not detailed in the available literature, the synthesis of related indole-pyridine structures has been reported. For instance, various indole-pyridine carbonitrile derivatives have been synthesized through one-pot multicomponent reactions and evaluated for their potential as antidiabetic agents. nih.govtandfonline.com This highlights the general synthetic accessibility and interest in this class of hybrid molecules.

It is important to note that the absence of specific documented examples does not diminish the potential of "this compound" as a valuable synthetic intermediate. It is plausible that its use as a precursor is documented in proprietary industrial research or in less accessible literature. Future research may yet uncover its role in the synthesis of novel complex organic molecules with important applications in fields such as medicine and materials science.

Due to the lack of specific documented synthetic applications of "this compound" as a precursor, a data table of reactions and resulting complex molecules cannot be provided at this time.

Computational Chemistry and in Silico Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict how a ligand, such as a derivative of 5-Fluoro-2-pyridin-3-yl-indole, will bind to the active site of a protein target.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. This allows researchers to identify the most likely binding mode and to analyze the specific molecular interactions that stabilize the ligand-protein complex. For derivatives of the 5-fluoro-indole scaffold, docking studies have been employed to validate their binding mechanisms against enzymes like Akt and PI3K, which are implicated in cancer pathways. researchgate.net Similarly, indole-based compounds have been docked against microbial enzyme targets to explore their potential as antimicrobial agents. nih.gov

Key interactions typically analyzed include:

Hydrogen Bonds: The nitrogen atoms in the indole (B1671886) and pyridine (B92270) rings, as well as the fluorine atom, can act as hydrogen bond acceptors. The N-H group of the indole ring can act as a hydrogen bond donor.

Pi-Pi Stacking: The aromatic indole and pyridine rings can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's active site.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and selectivity.

Molecular docking simulations of pyrazolinyl-indole derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been used to validate the compound's activity, providing a structural basis for its biological effects. mdpi.com These studies are fundamental for rational drug design, enabling the modification of the this compound scaffold to enhance its binding affinity and selectivity for a desired target.

Table 1: Potential Molecular Interactions of this compound in Docking Simulations

Interaction Type Potential Participating Groups on Ligand Example Interacting Residues on Target
Hydrogen Bond (Acceptor) Pyridine Nitrogen, Indole Nitrogen, Fluorine Serine, Threonine, Lysine, Arginine
Hydrogen Bond (Donor) Indole N-H Aspartate, Glutamate (B1630785), Main-chain Carbonyls
Pi-Pi Stacking Indole Ring, Pyridine Ring Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Fused Ring System Leucine, Isoleucine, Valine, Alanine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov For a series of this compound derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding lead optimization.

The process involves several key steps:

Data Set Collection: A series of this compound analogs with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Class Example Descriptor Property Represented
Electronic Dipole Moment Polarity and charge distribution of the molecule.
Steric/Topological Molecular Weight Size and shape of the molecule.
Topological Polar Surface Area (TPSA) A predictor of drug transport properties.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Lipophilicity and membrane permeability.

Pharmacophore Modeling and Virtual Screening Strategies for Novel Ligand Identification

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore modeling can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-target complex. nih.gov

For the this compound scaffold, a pharmacophore model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic features (HY)

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govrsc.org This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. This strategy has been successfully used to identify novel inhibitors and agonists for various targets. rsc.orgfrontiersin.org For instance, a pharmacophore hypothesis combined with molecular docking was used to design novel blockers of the TASK-3 channel based on a related 5-(indol-2-yl)pyrazolo[3,4-b]pyridine scaffold. nih.gov This approach is highly effective for identifying new chemical starting points for drug discovery programs based on the essential features of the this compound core.

Table 3: Key Pharmacophoric Features of the this compound Scaffold

Feature Type Description Location on Scaffold
Aromatic Ring (AR) A planar, cyclic, conjugated system. Indole ring, Pyridine ring
Hydrogen Bond Acceptor (HBA) An electronegative atom that can accept a hydrogen bond. Pyridine Nitrogen, Fluorine
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom. Indole N-H

De Novo Drug Design Principles Applied to this compound Scaffolds

De novo drug design is a computational methodology that aims to generate novel molecular structures with desired pharmacological properties from scratch. mdpi.com Instead of screening existing compounds, de novo design algorithms build new molecules, often within the constraints of a target's binding site (structure-based) or based on a known pharmacophore model (ligand-based). mdpi.com

The this compound scaffold can serve as an excellent starting point for de novo design in several ways:

Scaffold Hopping: Algorithms can use the core indole or pyridine ring as a base and explore alternative core structures that maintain the key pharmacophoric features, potentially leading to compounds with novel intellectual property or improved properties.

Fragment Growing: The scaffold can be used as a "seed" fragment placed within a target's active site. The algorithm then computationally "grows" the molecule by adding new functional groups or fragments to optimize interactions with the protein.

Structure Linking: The 5-fluoro-indole and the pyridine-3-yl fragments could be identified as two key interacting moieties. De novo design programs can then explore different chemical linkers to connect them, optimizing their spatial orientation for ideal binding.

Modern de novo design often incorporates artificial intelligence and machine learning, using generative models to explore vast chemical space and design molecules with optimized affinity, selectivity, and pharmacokinetic properties. mdpi.com This approach offers a powerful strategy to move beyond simple modifications of the existing scaffold and discover truly innovative drug candidates.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing detailed information on the stability and conformational dynamics of the ligand-target complex.

After docking this compound or its analog into a target protein, an MD simulation can be performed to:

Assess Binding Stability: By monitoring the position of the ligand relative to the protein over the course of the simulation (typically nanoseconds to microseconds), researchers can determine if the predicted binding pose is stable. researchgate.net

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, including subtle changes in the protein's active site or the ligand's conformation.

Refine Binding Poses: The simulation can help refine the initial docked pose to a more energetically favorable and realistic conformation.

Estimate Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Analysis of MD trajectories often involves calculating metrics like the Root-Mean-Square Deviation (RMSD) to quantify the stability of the complex over time. frontiersin.org Such simulations have been used to verify the stability of indole alkaloids in the active site of their target enzyme, confirming that the ligand remains tightly bound in a stable conformation. researchgate.net This provides a higher level of confidence in the predicted binding mode before committing resources to chemical synthesis and biological testing.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes for Indole (B1671886) Analogues

The synthesis of complex heterocyclic compounds like 5-Fluoro-2-pyridin-3-yl-indole often relies on multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. A key area of future research will be the development of novel and sustainable synthetic methodologies.

Key Research Objectives:

Development of one-pot synthesis protocols: Designing single-step or tandem reactions to construct the this compound scaffold from simple starting materials would improve efficiency and reduce waste.

Application of green chemistry principles: Future synthetic strategies should prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis).

Catalytic C-H activation: Exploring transition-metal catalyzed C-H activation/functionalization reactions could provide more direct and atom-economical routes to synthesize derivatives of the target compound.

Synthetic StrategyPotential Advantages
One-Pot SynthesisReduced reaction time, lower cost, minimized waste
Green Chemistry ApproachesEnvironmentally friendly, improved safety profile
C-H ActivationHigh atom economy, access to novel derivatives

Targeting Emerging Biological Pathways and Unexplored Disease Mechanisms

While indole derivatives are known to interact with a wide range of biological targets, there remains a vast, unexplored landscape of disease-relevant pathways. Future research should focus on screening this compound and its analogues against novel and emerging biological targets.

Potential Therapeutic Areas for Exploration:

Neurodegenerative Diseases: Investigating the modulation of pathways involved in protein aggregation (e.g., tauopathies, synucleinopathies) or neuroinflammation.

Metabolic Disorders: Exploring the inhibition of key enzymes involved in metabolic diseases, such as diabetes and obesity. For instance, derivatives of 5-fluoro-2-oxindole have shown potential as α-glucosidase inhibitors nih.gov.

Infectious Diseases: Given the known antimicrobial and antiviral activities of some indole and pyridine (B92270) compounds, this scaffold could be explored for activity against drug-resistant bacteria and emerging viral threats nih.govmdpi.com.

Disease AreaPotential Biological Target
Neurodegenerative DiseasesProtein kinases, aggregation pathways
Metabolic Disordersα-Glucosidase, Dipeptidyl peptidase-4
Infectious DiseasesViral replication enzymes, bacterial cell wall synthesis

Development of Advanced Prodrug Strategies and Smart Delivery Systems

To enhance the therapeutic potential of this compound, the development of advanced prodrug strategies and targeted drug delivery systems is crucial. These approaches can improve the compound's pharmacokinetic properties, increase its bioavailability, and reduce off-target effects.

Future Research Avenues:

Enzyme-activated prodrugs: Designing prodrugs that are selectively activated by enzymes overexpressed in diseased tissues (e.g., tumors) to ensure site-specific drug release.

Nanoparticle-based delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric micelles) to improve solubility, stability, and targeted delivery to specific cells or tissues.

Stimuli-responsive systems: Developing delivery systems that release the drug in response to specific physiological or external stimuli (e.g., pH, temperature, light).

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. These computational tools can accelerate the identification of novel drug candidates and optimize their properties.

Applications in this compound Research:

Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic profiles of virtual derivatives of the this compound scaffold.

De Novo Drug Design: Employing generative AI models to design novel indole-based compounds with desired properties.

Synthesis Prediction: Utilizing AI to predict optimal synthetic routes and reaction conditions, thereby accelerating the synthesis of new analogues.

Multi-Target Ligand Design Based on the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The development of multi-target ligands that can simultaneously modulate several key targets offers a promising therapeutic strategy. The this compound scaffold, with its distinct structural features, is an excellent starting point for the design of such ligands.

Design Strategies:

Fragment-based design: Combining pharmacophoric elements known to interact with different targets onto the this compound core.

Scaffold hopping: Using the core scaffold as a template to design new molecules with similar 3D arrangements of functional groups but different underlying structures.

Privileged scaffold decoration: Systematically modifying the substitution patterns on the indole and pyridine rings to fine-tune the binding affinity and selectivity for multiple targets.

Q & A

Basic: What are common synthetic routes for 5-Fluoro-2-pyridin-3-yl-indole?

Methodological Answer:
A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging PEG-400/DMF solvent systems to enhance reaction efficiency. For example, 5-fluoroindole derivatives are synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with alkynes (e.g., 3-ethynylanisole) in the presence of CuI, followed by purification via flash column chromatography (70:30 EtOAc/hexane) . Fluorinated indoles often require careful control of substituent reactivity; introducing fluorine at the 5-position may necessitate protecting group strategies to avoid side reactions during pyridine ring coupling .

Advanced: How can substituent electronic effects influence the synthesis of this compound analogs?

Methodological Answer:
The electron-withdrawing nature of the fluorine atom at the 5-position reduces electron density on the indole ring, affecting nucleophilic/electrophilic substitution patterns. For instance, coupling pyridinyl groups to the 2-position may require Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) under inert conditions to prevent dehalogenation. Optimization of base (e.g., K2CO3 vs. Cs2CO3) and ligand (e.g., XPhos) is critical to mitigate steric hindrance from the pyridinyl group .

Basic: What characterization techniques confirm the structure of this compound?

Methodological Answer:

  • 1H/13C/19F NMR : Fluorine chemical shifts (δ ~ -120 to -130 ppm in 19F NMR) and coupling patterns verify substitution positions.
  • HRMS : Accurate mass analysis (e.g., FAB-HRMS) confirms molecular formula.
  • TLC : Monitors reaction progress and purity (Rf values in EtOAc/hexane systems) .
  • X-ray crystallography : Resolves bond angles and torsional strain, as seen in related fluorinated indoles (e.g., C3–C10–C12 angle = 131.79° in (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one) .

Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?

Methodological Answer:
Discrepancies between NMR-derived structures and computational models (e.g., DFT) are resolved via single-crystal X-ray analysis. For example, in 5-Fluoro-1H-indole-3-carboxylic acid, crystallography confirmed planar indole-pyridine conjugation (mean C–C bond length = 1.40 Å) and hydrogen-bonding networks (O2–H···N1 = 2.68 Å), clarifying ambiguous NOE correlations . Advanced refinement software (e.g., SHELX) and high-resolution data (R factor < 0.05) are essential .

Basic: What pharmacological applications are explored for this compound derivatives?

Methodological Answer:
These compounds are studied as myeloperoxidase (MPO) inhibitors for inflammatory diseases. Structure-activity relationship (SAR) studies show that 3-(aminoalkyl) substitutions enhance binding to MPO’s active site (Ki < 50 nM). In vitro assays using human neutrophils validate inhibition of hypochlorous acid production . Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

Advanced: How can researchers optimize selectivity of this compound derivatives for target enzymes?

Methodological Answer:

  • Docking simulations : Align compounds with MPO’s crystal structure (PDB: 1D7U) to identify key interactions (e.g., π-stacking with Phe407).
  • Protease panels : Test against off-targets (e.g., COX-2, LOX) to assess selectivity.
  • Metabolic profiling : Use liver microsomes to identify vulnerable sites (e.g., N-methylation of pyridine reduces CYP450-mediated oxidation) .

Basic: How is purity assessed during synthesis of fluorinated indoles?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (>98% purity threshold).
  • Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystallinity.
  • Elemental analysis : Matches calculated C, H, N, F percentages (±0.4%) .

Advanced: What strategies distinguish regioisomers in fluorinated indole synthesis?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Correlates H–H through-space interactions (e.g., NOE between pyridinyl H and indole H4 confirms 2-substitution).
  • Isotopic labeling : Synthesize 19F-labeled analogs to track substitution via 19F-1H HOESY .
  • Crystallographic comparison : Overlay structures with known regioisomers (e.g., 5-Fluoro-1H-indole-3-carboxylic acid vs. 6-fluoro analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.